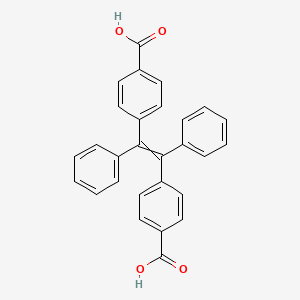

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: is an organic compound with the molecular formula C28H20O4 and a molecular weight of 420.46 g/mol . This compound is known for its unique structural properties, which include a central ethene unit substituted with phenyl and carboxyphenyl groups. It is primarily used in research and development, particularly in the field of materials science and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid typically involves the following steps :

Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-carboxybenzaldehyde and triphenylphosphine.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C.

Catalysts and Reagents: Common catalysts used in this synthesis include palladium-based catalysts, while reagents such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxyl groups to alcohols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to introduce halogen or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid has several scientific research applications :

Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Chemistry: Employed in the study of photophysical properties and as a ligand in coordination chemistry.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.

Industry: Utilized in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid involves its interaction with metal ions to form coordination complexes . These complexes exhibit unique photophysical properties, such as fluorescence, which can be exploited in various applications. The molecular targets include metal ions like zinc, copper, and iron, which coordinate with the carboxyl and phenyl groups of the compound .

Comparison with Similar Compounds

Similar Compounds

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in structure but with an additional carboxyphenyl group.

Tetrakis(4-carboxyphenyl)porphyrin: Contains a porphyrin core with carboxyphenyl substituents.

1,2-Di(4-carboxyphenyl)ethene: Lacks the additional phenyl groups present in 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid.

Uniqueness

This compound is unique due to its combination of carboxyphenyl and triphenylethene groups, which confer distinct photophysical properties and make it a versatile building block for the synthesis of advanced materials .

Biological Activity

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid (CAS No. 1002339-79-8) is a synthetic organic compound characterized by its unique diphenylethene moiety linked to dibenzoic acid. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-cancer properties and applications in materials science.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄O₂ with a molecular weight of 266.30 g/mol. The compound features a rigid structure that enhances its stability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄O₂ |

| Molecular Weight | 266.30 g/mol |

| CAS Number | 1002339-79-8 |

| Solubility | Soluble in organic solvents |

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Case Study:

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 12 μM, indicating potent activity against this cell line .

Antioxidant Activity

Another area of interest is the antioxidant capacity of this compound. Research has shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This property was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay methods .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest: Inhibition of cyclins and cyclin-dependent kinases (CDKs), resulting in G1/S phase arrest.

- Antioxidant Defense: Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant enzyme activities.

Applications in Material Science

Beyond its biological implications, this compound is also explored for its role in developing advanced materials. Its structural properties make it suitable for applications in organic electronics and photonics.

Table: Comparison of Biological Activities

Properties

IUPAC Name |

4-[2-(4-carboxyphenyl)-1,2-diphenylethenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18H,(H,29,30)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTUYJXPONEHGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.